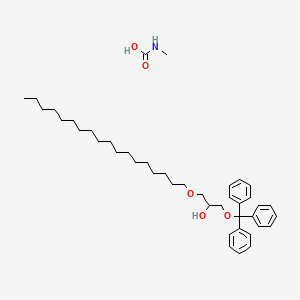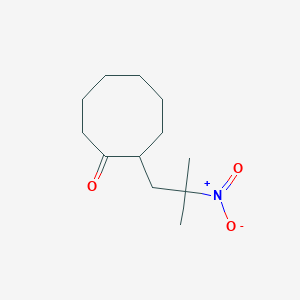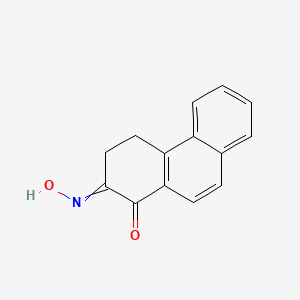
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one is a chemical compound with a unique structure that includes both hydroxyimino and dihydrophenanthrenone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of substituted malonic esters, followed by oximation. The reaction conditions often include the use of nitrous acid and a suitable solvent, such as ethanol or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one involves its interaction with molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyimino-3-methyl-2,3-dihydrobenzothiazole: This compound shares the hydroxyimino functionality and exhibits similar reactivity.
Ethyl cyanohydroxyiminoacetate: Known for its use in peptide synthesis, this compound also contains a hydroxyimino group
Uniqueness
2-(Hydroxyimino)-3,4-dihydrophenanthren-1(2H)-one is unique due to its dihydrophenanthrenone core, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
90013-22-2 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-hydroxyimino-3,4-dihydrophenanthren-1-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(14)15-17/h1-6,17H,7-8H2 |
Clave InChI |
QMQCFNDLXGJBHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NO)C(=O)C2=C1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


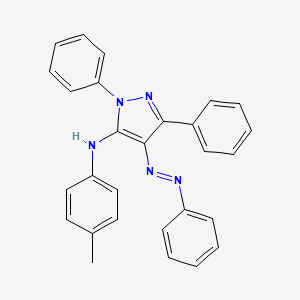
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
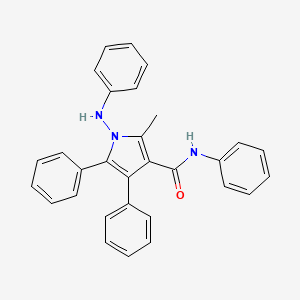
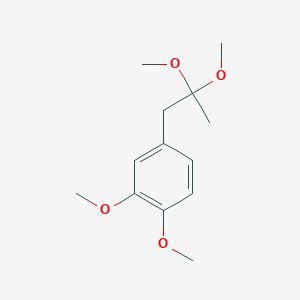
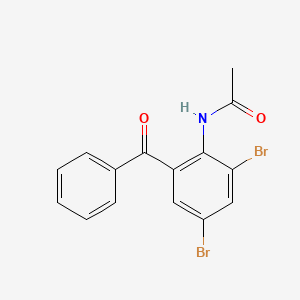
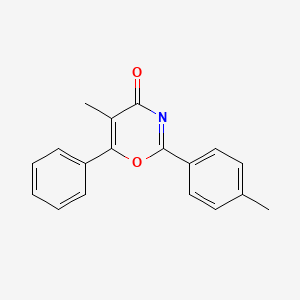
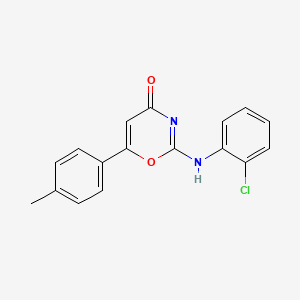
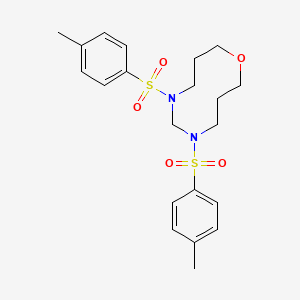
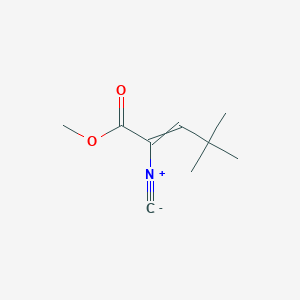

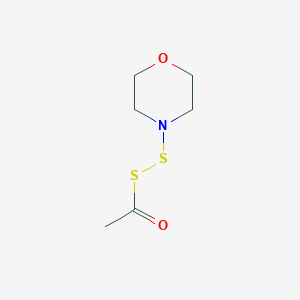
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
